

Application Note: HPLC Analysis of 1-Stearoyl-2-lauroyl-rac-glycerol

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Compound of Interest

Compound Name: 1-Stearoyl-2-lauroyl-rac-glycerol

Cat. No.: B3026226

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-2-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) containing stearic acid (a C18:0 saturated fatty acid) at the sn-1 position and lauric acid (a C12:0 saturated fatty acid) at the sn-2 position. Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism. Accurate quantification of specific DAG isomers is essential for understanding their biological roles and for quality control in various applications, including drug development and food science. This application note provides a detailed protocol for the analysis of **1-Stearoyl-2-lauroyl-rac-glycerol** using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the sample matrix.

Materials:

- **1-Stearoyl-2-lauroyl-rac-glycerol** standard
- Chloroform

- Methanol
- Hexane
- Isopropanol
- Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Protocol:

- Standard Solution Preparation:
 - Prepare a stock solution of **1-Stearoyl-2-lauroyl-rac-glycerol** at a concentration of 1 mg/mL in a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.
 - From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
- Lipid Extraction from Biological Samples (if applicable):
 - For cellular or tissue samples, a lipid extraction is necessary. A common method is the Bligh and Dyer extraction.
 - Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).
 - Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
 - Vortex the mixture thoroughly and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the extracted lipids under a stream of nitrogen.

- Solid Phase Extraction (SPE) for Sample Cleanup:
 - To isolate the diacylglycerol fraction and remove interfering lipids, an SPE step can be employed.
 - Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.
 - Condition a silica SPE cartridge with hexane.
 - Load the sample onto the cartridge.
 - Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar lipids like triacylglycerols.
 - Elute the diacylglycerol fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether or hexane and isopropanol.
 - Collect the eluate and evaporate the solvent under nitrogen.
- Final Sample Preparation for HPLC Injection:
 - Reconstitute the dried, purified diacylglycerol fraction or the prepared standard dilutions in the mobile phase to be used for the HPLC analysis. A typical concentration for injection is around 0.1 - 1 mg/mL.^[1]
 - Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method

A reversed-phase HPLC (RP-HPLC) method is often suitable for the separation of diacylglycerol isomers.^{[2][3]}

Instrumentation:

- HPLC system with a binary or quaternary pump
- Autosampler

- Column oven
- Detector (UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

Chromatographic Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Isocratic elution with 100% Acetonitrile. [2] [3] A gradient may be required for complex samples.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Detector	UV at 205 nm (for low wavelength detection of the ester carbonyl group) or ELSD. [2] [4]

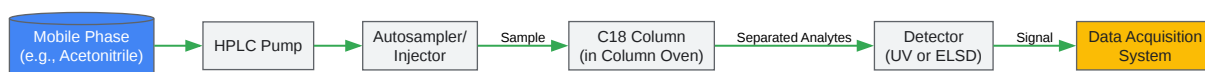
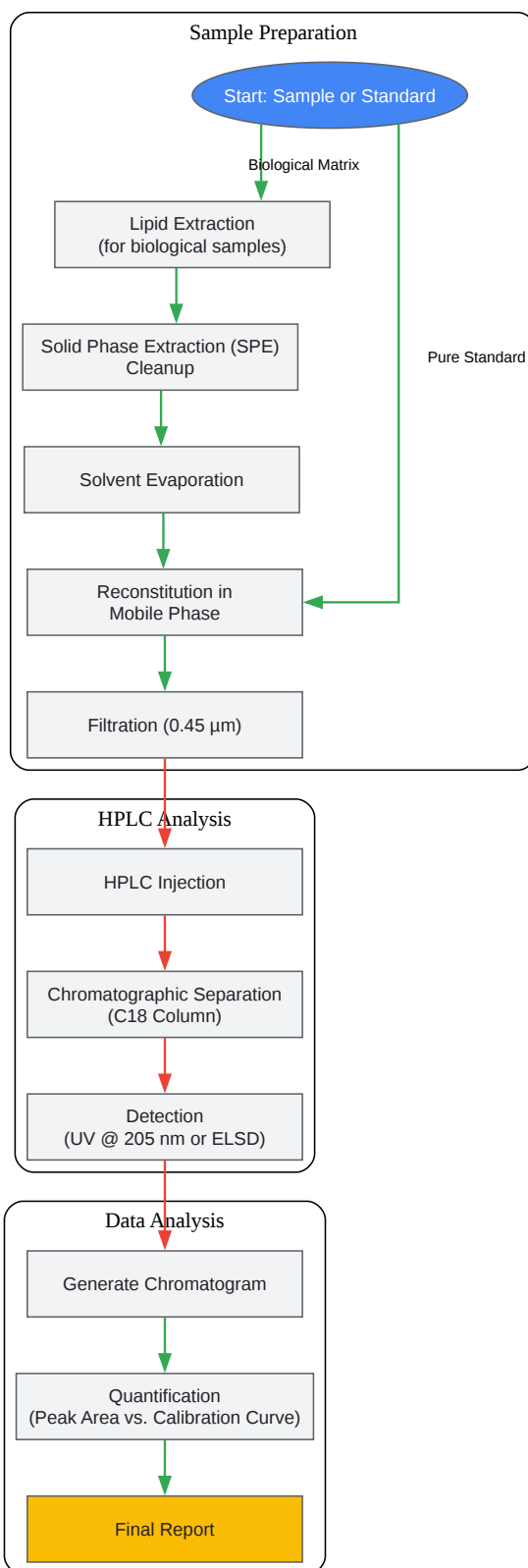
Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of **1-Stearoyl-2-lauroyl-rac-glycerol**. Please note that the exact values may vary depending on the specific instrumentation and experimental conditions. The data presented here are representative for diacylglycerols of similar structure.

Parameter	Expected Value
Retention Time (t _R)	Approximately 15-25 minutes (highly dependent on the exact conditions and column)
Linearity (r ²)	> 0.99
Limit of Detection (LOD)	0.2 - 0.7 µg/mL (UV detection). [2]
Limit of Quantitation (LOQ)	0.6 - 1.9 µg/mL (UV detection). [2]
Precision (%RSD)	< 5%
Accuracy (% Recovery)	95 - 105%

Mandatory Visualization

Experimental Workflow



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